molecular formula C10H16BrNO B8666990 4-(4-aminobutyl)phenol Hydrobromide

4-(4-aminobutyl)phenol Hydrobromide

Cat. No. B8666990
M. Wt: 246.14 g/mol
InChI Key: FKQWRHLNNATTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-aminobutyl)phenol Hydrobromide is a useful research compound. Its molecular formula is C10H16BrNO and its molecular weight is 246.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-aminobutyl)phenol Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-aminobutyl)phenol Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-aminobutyl)phenol Hydrobromide

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

4-(4-aminobutyl)phenol;hydrobromide

InChI

InChI=1S/C10H15NO.BrH/c11-8-2-1-3-9-4-6-10(12)7-5-9;/h4-7,12H,1-3,8,11H2;1H

InChI Key

FKQWRHLNNATTSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCN)O.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Amine III (2.32 g, 0.012 mol) was stirred in boiling 48% HBr (50 mL) for 3 h. After the reaction was completed, argon was bubbled through the solution and the solvent was evaporated under reduced pressure. The solid residue was dried above KOH to provide 3.1 g (90%) of IV. API MS m/z=166[C10H15NO+H]+
Name
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.